6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Description
Properties
IUPAC Name |
3-chloro-5-(1-chloro-2-methylpropan-2-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c1-8(2,4-9)5-3-6(10)11-12-7(5)13/h3H,4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIMJNQYRVWGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=CC(=NNC1=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151710 | |
| Record name | 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117144-78-2 | |
| Record name | 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117144782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table highlights key differences between the target compound and its analogs:
Key Observations :
- Steric and Electronic Effects : The 1-chloro-2-methylpropan-2-yl group in the target compound increases steric bulk compared to the methyl group in 6-chloro-4-methyl-2H-pyridazin-3-one. This may reduce solubility in polar solvents but enhance lipid membrane permeability .
- Reactivity : The presence of a chloroalkyl group could enhance electrophilicity at position 4, making the compound more reactive in nucleophilic substitution reactions compared to the methyl analog .
Physicochemical Properties
- Solubility : The bulky chloroalkyl group in the target compound likely reduces aqueous solubility compared to the methyl analog (CymitQuimica reports 6-chloro-4-methyl-2H-pyridazin-3-one as moderately soluble in organic solvents) .
- Melting Point : Higher molecular weight and substituent complexity suggest a higher melting point than 6-chloro-4-methyl-2H-pyridazin-3-one (reported as a crystalline solid) .
Biological Activity
6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines show that it may inhibit cell proliferation in certain types of cancer, particularly prostate cancer, by modulating androgen receptor activity.
- Anti-inflammatory Effects : The compound has been noted for potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:
- Androgen Receptor Modulation : The compound may act as an antagonist to androgen receptors, impacting the growth and proliferation of androgen-dependent cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focused on prostate cancer cell lines, this compound demonstrated significant inhibition of cell proliferation. The study utilized both in vitro and in vivo models to assess the compound's efficacy. Results indicated that the compound effectively reduced tumor size and enhanced apoptosis in treated cells compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
